molecular formula C13H5F3N4OS B276385 5-(trifluoromethyl)-17-thia-8,12,14,15-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1,3,5,7,9,13,15-heptaen-11-one

5-(trifluoromethyl)-17-thia-8,12,14,15-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1,3,5,7,9,13,15-heptaen-11-one

Cat. No.: B276385
M. Wt: 322.27 g/mol
InChI Key: KJYLPKAUPPFQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(trifluoromethyl)-7H-[1,2,4]triazolo[3’,4’:2,3][1,3]thiazino[5,6-c]quinolin-7-one is a heterocyclic compound that combines the structural features of triazole, thiazine, and quinoline

Properties

Molecular Formula

C13H5F3N4OS

Molecular Weight

322.27 g/mol

IUPAC Name

5-(trifluoromethyl)-17-thia-8,12,14,15-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1,3,5,7,9,13,15-heptaen-11-one

InChI

InChI=1S/C13H5F3N4OS/c14-13(15,16)6-1-2-7-9(3-6)17-4-8-10(7)22-12-19-18-5-20(12)11(8)21/h1-5H

InChI Key

KJYLPKAUPPFQHN-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=CN=C2C=C1C(F)(F)F)C(=O)N4C=NN=C4S3

Canonical SMILES

C1=CC2=C3C(=CN=C2C=C1C(F)(F)F)C(=O)N4C=NN=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)-7H-[1,2,4]triazolo[3’,4’:2,3][1,3]thiazino[5,6-c]quinolin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . The reaction conditions often include the use of solvents like ethanol and dichloromethane, and catalysts such as palladium on carbon under nitrogen atmosphere .

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. The process involves steps such as refluxing, reduced pressure concentration, and the use of high-pressure kettles for certain reactions . The starting materials are chosen for their availability and cost-effectiveness, and the reaction conditions are carefully controlled to minimize byproducts and impurities.

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-7H-[1,2,4]triazolo[3’,4’:2,3][1,3]thiazino[5,6-c]quinolin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic anhydride, methanesulfonic acid, and isocyanates . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can produce a variety of substituted triazoloquinolines.

Scientific Research Applications

3-(trifluoromethyl)-7H-[1,2,4]triazolo[3’,4’:2,3][1,3]thiazino[5,6-c]quinolin-7-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(trifluoromethyl)-7H-[1,2,4]triazolo[3’,4’:2,3][1,3]thiazino[5,6-c]quinolin-7-one is unique due to its combination of triazole, thiazine, and quinoline rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new pharmaceuticals and studying complex biological interactions.

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